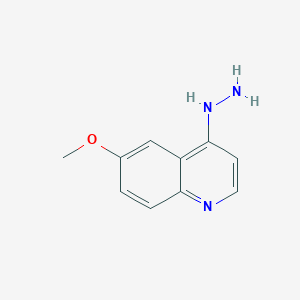
4-Hidrazinil-6-metoxquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: May be used in the development of new materials and chemical sensors.
Mecanismo De Acción
Target of Action
4-Hydrazinyl-6-methoxyquinoline is a heterocyclic compound It is known that quinoline derivatives have been used since ancient times for the treatment of diseases like malaria .
Mode of Action
It is known that quinoline derivatives interact with cells and have significant bioactivity .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways .
Result of Action
It is known that quinoline derivatives have significant bioactivity .
Análisis Bioquímico
Cellular Effects
The cellular effects of 4-Hydrazinyl-6-methoxyquinoline are also under investigation. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Hydrazinyl-6-methoxyquinoline is not fully understood. It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The metabolic pathways that 4-Hydrazinyl-6-methoxyquinoline is involved in are not fully understood. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of 4-Hydrazinyl-6-methoxyquinoline and any effects on its activity or function are not well-documented. Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydrazinyl-6-methoxyquinoline can be synthesized by reacting 4-chloro-6-methoxyquinoline with hydrazine monohydrate in the presence of concentrated hydrochloric acid . The reaction typically involves dissolving 4-chloro-6-methoxyquinoline and hydrazine monohydrate in methanol, followed by the addition of concentrated hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for 4-Hydrazinyl-6-methoxyquinoline are not extensively documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger production volumes.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydrazinyl-6-methoxyquinoline undergoes various chemical reactions, including condensation, substitution, and cyclization reactions .
Common Reagents and Conditions:
Condensation Reactions: Often involve hydrazine derivatives and aldehydes or ketones.
Substitution Reactions: Typically use halogenated quinoline derivatives and nucleophiles like hydrazine.
Cyclization Reactions: Can involve the formation of pyrazole or other heterocyclic rings.
Major Products: The reactions can yield a variety of products, including pyrazoloquinoline derivatives and other heterocyclic compounds .
Comparación Con Compuestos Similares
Quinoline: A parent compound with a wide range of biological activities.
4-Chloro-6-methoxyquinoline: A precursor in the synthesis of 4-Hydrazinyl-6-methoxyquinoline.
Pyrazoloquinoline Derivatives: Compounds with similar structural features and biological activities.
Uniqueness: 4-Hydrazinyl-6-methoxyquinoline stands out due to its specific hydrazinyl and methoxy functional groups, which contribute to its unique chemical reactivity and biological properties .
Propiedades
IUPAC Name |
(6-methoxyquinolin-4-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-7-2-3-9-8(6-7)10(13-11)4-5-12-9/h2-6H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSTXGKKPCBKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)
![3-(3-methylbenzyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363978.png)
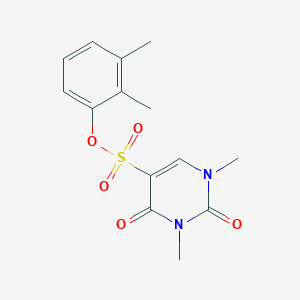
![2-chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetamide](/img/structure/B2363980.png)
![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)
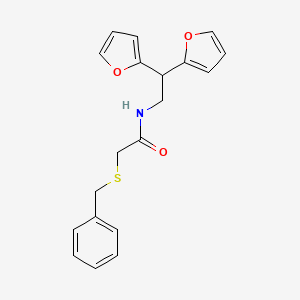
![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)


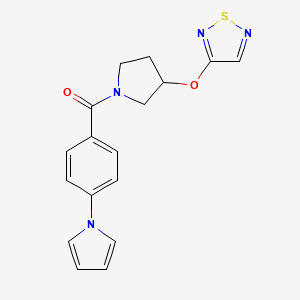
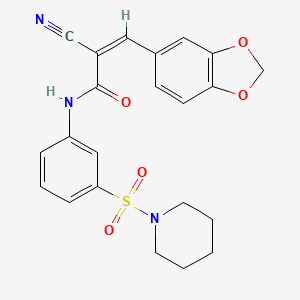
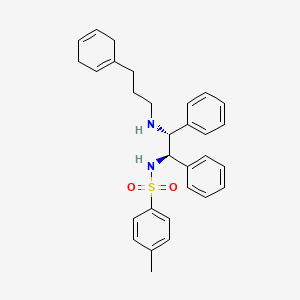
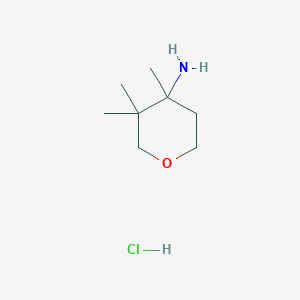
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2363998.png)
